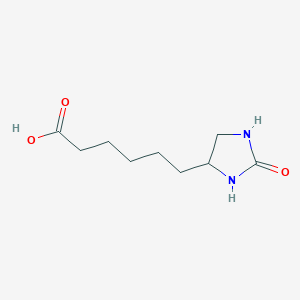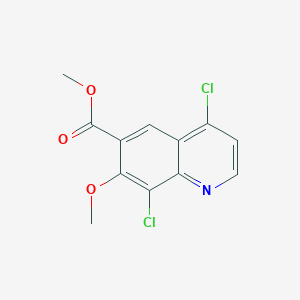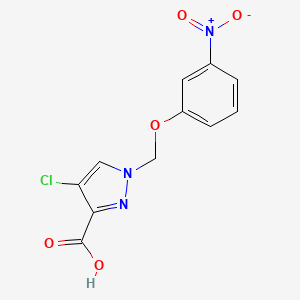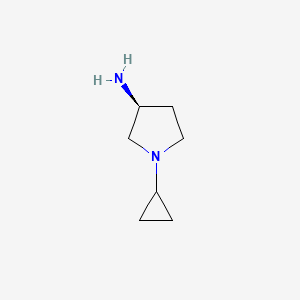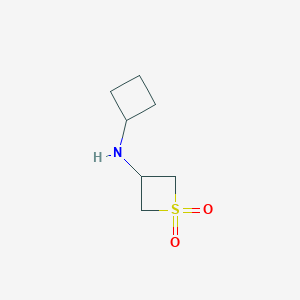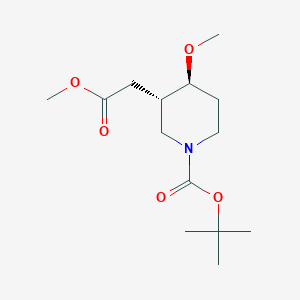
tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butyl groupIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy and oxoethyl groups.
Scientific Research Applications
tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The methoxy and oxoethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The unique combination of methoxy and oxoethyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(17)15-7-6-11(18-4)10(9-15)8-12(16)19-5/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 |
InChI Key |
CKQRQPMGLTZZHZ-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC(=O)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)




![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
